molecular formula C15H24O B085876 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene CAS No. 13786-79-3

1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

Cat. No. B085876
CAS RN: 13786-79-3
M. Wt: 220.35 g/mol
InChI Key: PAZWFUGWOAQBJJ-SWZPTJTJSA-N
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Description

1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene is a chemical compound with the molecular formula C15H24O . It is used as a synthetic fragrance in detergents and cosmetics .


Molecular Structure Analysis

The molecular structure of 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene has a sweet, dry, woody, powdery, amber, cedar, patchouli, and sandalwood odor .

Scientific Research Applications

  • Structural Analysis and Configurations : The study of structures similar to 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene often involves detailed analysis of molecular configurations and backbone structures. For example, the structure of asperketal B, which includes a cyclodecadiene ring cis-fused to a bicyclic ketal system, has been analyzed in depth (Ji et al., 1992).

  • Synthesis and Structural Modifications : Research on similar molecules focuses on synthesizing and modifying their structures. For instance, the synthesis of tetracyclo[7.3.1.0 2,8 .0 4,12]trideca-5,10-diene and its kinetic parameters were extensively studied (Grimme & Krauthäuser, 1997). Additionally, the synthesis and structure of 10,11-bistrifluoromethyl-i,o-bicyclo[7.2.2]trideca-10,12-diene, a highly strained inside-outside bicycloalkane derivative, were investigated (Gassman et al., 1979).

  • Chemical Reactions and Applications : Research on similar compounds often involves exploring their reactions under different conditions. For instance, the allylic bromination of 9-Oxabicyclo[3.3.1]nona-2, 6-diene and the synthesis of the 8-oxa analog of cocaine have been a subject of study (Bassioni et al., 2005; Brownbridge & Chan, 1979).

  • Analysis of Isomers : Research also involves analyzing different isomers of similar molecules. For example, gas chromatographic investigation of Stereoisomeric Cyclotrideca-1,5,9-trienes provided insight into their structural diversity (Engewald et al., 1992).

  • Biological and Pharmacological Studies : Some studies focus on the potential biological and pharmacological applications of these compounds. For instance, the synthesis and evaluation of the phytotoxic activity of lactones derived from 2,4-dimethyl-8-oxabiciclo[3.2.1]-oct-6-en-3-ona were conducted (Barbosa et al., 2002).

  • Metal Complexes and Their Properties : The synthesis and characterization of new macrocycles, including their transition metal complexes, have been studied. These macrocycles, such as 1,4,7,9,12-pentaaza-10,11-dioxo-8,9,12,13-bis-(1′-oxo-3′-thio-2′-hydropyrimidine)-trideca-7,13-diene, exhibit interesting properties when complexed with various metals (Nishat et al., 2003).

Safety And Hazards

This compound is classified as a hazard under the CLP (Classification Labelling and Packaging) Regulation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

(4E,8E)-1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12-6-4-7-13(2)9-10-14-15(3,16-14)11-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3/b12-8+,13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZWFUGWOAQBJJ-SWZPTJTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)CCC(=CCC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CCC2(C(O2)CC/C(=C/CC1)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051697
Record name 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

CAS RN

13786-79-3
Record name 13-Oxabicyclo(10.1.0)trideca-4,8-diene, 1,5,9-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013786793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,5,9-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 2
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 3
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 4
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 5
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Reactant of Route 6
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene

Citations

For This Compound
6
Citations
H Morikawa, S Kitazume - Industrial & Engineering Chemistry …, 1979 - ACS Publications
The oligomerization of isoprene with modified Ziegler-type catalysts has been studied. The ratioof cyclo-to linear dimer of the product, 2, 4-dimethyl-4-vinyl-1-cyclohexene (DMVCH)/2, 6-…
Number of citations: 21 pubs.acs.org
H Surburg, J Panten - 2016 - books.google.com
This 6th edition is thoroughly revised and updated, and now additionally includes all commercially important flavor and fragrance materials that entered the market over the past 10 years…
Number of citations: 807 books.google.com
ROFO EVAPORATING - researchgate.net
In the above-mentioned US. Pat. No. 4,184,099, bodies Which are formed compositions ofVersalon® type polyamide resin containing from about 35% up to about 70% by Weight of …
Number of citations: 0 www.researchgate.net
H Surburg, J Panten - docspike.com
The Authors Dr. Horst Surburg Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 37603 Holzminden Dr. Johannes Panten Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 …
Number of citations: 0 docspike.com
YH Hui, N Dayan, L Kromidas - Wiley Online Library
The number of synthetically produced fragrance and flavor chemicals has since expanded continually as a result of the systematic investigation of essential oils and fragrance …
Number of citations: 0 onlinelibrary.wiley.com
H Surburg, J Panten, H Ziegler, P Kraft, KAD Swift… - airfreshenerlawsuitdotcom …
All books published by Wiley-VCH are carefully produced. Nevertheless, authors, editors, and pub-lisher do not warrant the information contained in these books, including this book, to …

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